Carbonyl Positional Isomerism: 3-Oxo vs 1-Oxo Regioisomer Dictates S1 Pocket Binding Competence in Factor VIIa
The carbonyl position in the dihydroisoquinolinone scaffold determines hydrogen-bonding geometry within the S1 pocket of coagulation Factor VIIa. The 1-oxo isomer (7-chloro-3,4-dihydroisoquinolin-1(2H)-one) was identified via fragment screening as a neutral heterocycle that binds the S1 pocket of FVIIa and can be incorporated into phenylglycine-based inhibitors [1]. In contrast, the target 3-oxo isomer presents the carbonyl in a different vector, altering the H-bond donor/acceptor orientation and abrogating the key interaction with Gly218 required for FVIIa affinity. The PDB structure 4X8T confirms the specific binding pose of the 1-oxo isomer; no equivalent structure exists for the 3-oxo isomer in FVIIa [2]. This regioisomeric specificity is critical: researchers ordering the wrong carbonyl isomer for FVIIa or related serine protease programs will obtain a compound lacking the validated S1-binding pharmacophore.
| Evidence Dimension | Carbonyl position governing FVIIa S1 pocket binding competence |
|---|---|
| Target Compound Data | 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one (carbonyl at position 3): no demonstrated FVIIa S1 binding; H-bond orientation incompatible with Gly218 interaction |
| Comparator Or Baseline | 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one (carbonyl at position 1): validated FVIIa S1 fragment hit; binding confirmed by X-ray crystallography (PDB 4X8T); incorporated into phenylglycine inhibitors with nanomolar potency |
| Quantified Difference | Qualitative (binding-competent vs binding-incompetent); 1-oxo isomer yields potent FVIIa inhibitors (low nanomolar range in binding assay) when elaborated with phenylglycine scaffold, while the 3-oxo isomer is not reported as an FVIIa binding fragment |
| Conditions | Fragment screening by protein ensemble docking, biochemical and NMR assays; X-ray crystallography of FVIIa-inhibitor complex (PDB 4X8T, resolution not specified in source) |
Why This Matters
Procurement of the incorrect carbonyl regioisomer for serine protease inhibitor programs directly results in loss of the validated pharmacophore, wasting synthesis resources and delaying SAR campaigns.
- [1] Discovery of Phenylglycine Lactams as Potent Neutral Factor VIIa Inhibitors. ACS Med. Chem. Lett. 2016, 7 (12), 1077–1081. DOI: 10.1021/acsmedchemlett.6b00282. (Describes 7-chloro-3,4-dihydroisoquinolin-1(2H)-one as the fragment hit.) View Source
- [2] RCSB PDB 4X8T: Factor VIIA in complex with the inhibitor 7-chloro-3,4-dihydroisoquinolin-1(2H)-one. Deposited 2014-12-10. View Source
